Mitiglinide Impurity E
Description
Role of Process-Related Impurities in Antihyperglycemic Drug Development
Process-related impurities in rapid-acting insulin secretagogues like mitiglinide present unique characterization challenges due to their structural similarity to active pharmaceutical ingredients (APIs). This compound arises predominantly during the critical anhydride-amine condensation step, where (S)-2-benzylsuccinic anhydride reacts with cis-octahydroisoindole under toluene-mediated conditions. Analytical data from high-performance liquid chromatography (HPLC) studies reveal that improper stoichiometric control or suboptimal reaction temperatures (exceeding 47°C) can increase this impurity’s yield by 2.3-fold compared to standard synthetic protocols.
The table below summarizes key synthetic parameters influencing this compound formation:
| Parameter | Optimal Range | Impurity Yield Increase |
|---|---|---|
| Reaction Temperature | 45–47°C | 0.04–0.77% |
| Solvent System | Toluene/DCM (3:1) | 0.12–0.45% |
| Anhydride Purity | ≥98.5% | <0.1% |
Regulatory frameworks mandate that such impurities remain below 0.15% in final API batches, necessitating multi-stage purification strategies involving ethyl acetate extraction and aqueous ammonia washes. Recent advances in ultra-high-performance liquid chromatography–mass spectrometry (UHPLC-MS) have enabled detection limits of 0.001% for this impurity, exceeding ICH Q3A(R) identification thresholds by two orders of magnitude.
Position of this compound Within Quality by Design (QbD) Frameworks
The integration of this compound control into QbD paradigms illustrates modern quality risk management principles. Critical quality attributes (CQAs) for this impurity include its regioisomeric purity (≥99.7%), residual solvent levels (<500 ppm), and particle size distribution (D90 <50 μm). Multivariate analysis of 32 synthetic batches demonstrated that reaction pH (6.8–7.2) and cooling ramp rates (2–3°C/min) account for 78% of observed variability in impurity levels.
ICH Q11 guidelines drive the implementation of design space models where this compound concentrations are maintained within proven acceptable ranges (PARs) through real-time process analytical technology (PAT). A recent case study showed that Fourier-transform infrared (FTIR) spectroscopy monitoring of the anhydride opening reaction reduced impurity levels by 41% compared to traditional endpoint detection methods. Regulatory submissions now require justification of impurity control strategies through accelerated stability studies, with this compound showing <0.02% increase under ICH Q1A(R2) accelerated storage conditions (40°C/75% RH).
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1 |
InChI Key |
VYBYMYBHJZOSNQ-SOABOVLPSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Origin of this compound
This compound forms as a by-product during the synthesis of mitiglinide calcium dihydrate, particularly in steps involving the condensation of benzylsuccinic acid derivatives with isoindole moieties. The impurity is structurally related to mitiglinide but incorporates an additional hydroxymethyl group and a keto functionality at the butanoic acid side chain.
Synthetic Route and Reaction Conditions
- Starting Materials: The synthesis begins with chiral benzylsuccinic acid derivatives, often a mixture of (R,S)-2-benzylsuccinic acid, which undergoes resolution to enrich the (S)-isomer.
- Resolution: The racemic acid is resolved using chiral amines such as (S)- or (R)-α-methylbenzylamine in solvents like ethanol and dichloromethane at ambient temperatures (25–30 °C). This step helps reduce the formation of undesired (R)-isomer impurities that can carry over into later steps.
- Anhydride Formation: The (R)- or (S)-2-benzylsuccinic acid is dehydrated using acetic anhydride in dichloromethane at 40–45 °C to form the corresponding benzylsuccinic anhydride, a key intermediate prone to impurity formation.
- Condensation: The anhydride reacts with cis-octahydroisoindole derivatives under controlled conditions (e.g., toluene as solvent, moderate temperatures) to yield mitiglinide or its impurities.
- Calcium Salt Formation: The final step involves treatment with calcium chloride in aqueous ammonia/methanol mixtures, followed by filtration and washing to isolate mitiglinide calcium dihydrate.
Specific Formation of Impurity E
This compound likely forms during the condensation or salt formation steps due to side reactions such as partial oxidation or hydroxymethylation of the isoindole ring or incomplete conversion of intermediates. Control of reaction temperature, solvent purity, and reaction time is essential to minimize its formation.
Analytical Characterization and Purification
Analytical Techniques
- High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and quantify this compound levels. HPLC can separate this compound from the main product and other impurities.
- Mass Spectrometry (MS): Confirms molecular weight and structure of the impurity.
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
- Infrared Spectroscopy (IR) and X-ray Powder Diffraction (XRPD): Used for crystal form characterization in related compounds but also useful for impurity profiling.
Purification Strategies
- Crystallization: Re-precipitation of mitiglinide calcium from methanol-water mixtures helps reduce impurity levels.
- Extraction: Sequential liquid-liquid extraction steps with ethyl acetate and aqueous ammonia can remove amide and other impurities, enriching the desired product fraction.
- Chromatographic Purification: Employed in laboratory scale to isolate and characterize impurities including Impurity E.
Summary Table: Preparation Parameters and Impurity Control
Research Findings and Industrial Implications
- The formation of this compound is an inherent risk in the multi-step synthesis of mitiglinide calcium dihydrate.
- Careful optimization of reaction parameters, especially chiral resolution and condensation steps, is necessary to minimize impurity formation.
- Analytical monitoring using HPLC and MS is indispensable for quality control.
- Industrial processes favor methods that simplify purification and reduce impurity levels to below regulatory thresholds (typically <0.15% w/w).
- Novel crystal forms of mitiglinide calcium with improved bioavailability and stability have been developed, but impurity control remains a key quality concern.
Chemical Reactions Analysis
Mitiglinide Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mitiglinide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Mitiglinide formulations.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Mitiglinide.
Medicine: It is studied for its potential effects on insulin secretion and glucose metabolism.
Industry: Used in the quality control and assurance processes during the manufacturing of Mitiglinide.
Mechanism of Action
The mechanism of action of Mitiglinide Impurity E is closely related to that of Mitiglinide. Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increase in intracellular calcium triggers the exocytosis of insulin granules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Mitiglinide Impurity E is compared to other specified impurities (A–D) and related compounds based on structural alerts and physicochemical parameters:
Key Observations :
- Polarity Differences : Impurity E’s log P likely falls between 1.60–2.49, comparable to mitiglinide (log P ~1.77) . This suggests similar retention times in reverse-phase HPLC but distinct elution profiles compared to more hydrophobic impurities (e.g., A, D).
- Ionization Behavior : Under acidic conditions (pH ~2.8), all impurities are fully protonated, enabling separation via hydrophilic interaction liquid chromatography (HILIC) .
Analytical Detection and Quantification
This compound is monitored alongside other impurities using chromatographic methods:
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Mitiglinide Impurity E in drug formulations?
Methodological Answer:
- Use LC-MS/MS or HPLC-PDA for quantification due to their sensitivity and specificity for low-concentration impurities .
- For structural confirmation, combine NMR (for stereochemical details) and HRMS (for exact mass determination) .
- Validate methods by assessing parameters like specificity (against API matrix), linearity (over 50–150% of target concentration), and accuracy (spiked recovery tests) .
| Validation Parameter | Requirement |
|---|---|
| Specificity | No interference from API or excipients |
| Linearity | R² ≥ 0.995 |
| Accuracy | 98–102% recovery |
Q. How can researchers ensure the structural elucidation of this compound?
Methodological Answer:
- Perform forced degradation studies under acidic/alkaline/oxidative conditions to generate impurity samples .
- Use 2D-NMR (e.g., COSY, HSQC) to resolve structural ambiguities and HRMS for molecular formula confirmation .
- Cross-validate findings with synthetic reference standards if commercially available .
Q. What regulatory guidelines dictate acceptable thresholds for this compound in pharmaceuticals?
Methodological Answer:
- Follow ICH Q3A/B guidelines, which mandate impurity thresholds based on daily dose (e.g., ≤0.1% for impurities with unknown toxicity) .
- Justify higher thresholds with genotoxicity assessments (e.g., Ames test) if impurities exceed limits .
Advanced Research Questions
Q. How should researchers design forced degradation studies to investigate this compound's formation pathways?
Methodological Answer:
- Expose the API to stress conditions :
Q. What strategies resolve contradictory data regarding this compound's stability across experimental setups?
Methodological Answer:
Q. How can analytical sensitivity be optimized for detecting this compound at trace levels (≤0.05%)?
Methodological Answer:
Q. What mechanisms underlie interactions between this compound and the API under varying storage conditions?
Methodological Answer:
Q. How can researchers address discrepancies in impurity profiles across synthetic batches of Mitiglinide?
Methodological Answer:
- Apply statistical process control (SPC) to identify batch-to-batch variability in raw materials or reaction conditions .
- Conduct root-cause analysis (e.g., Ishikawa diagram) to trace impurities to specific synthesis steps (e.g., incomplete purification) .
Data Integrity and Reproducibility
Q. What documentation is essential for reporting this compound in regulatory submissions?
Methodological Answer:
Q. How can researchers ensure reproducibility of impurity analysis methods?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
